4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including an oxadiazole ring, a fluorophenyl group, and an isoquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of an appropriate amidoxime with a carboxylic acid derivative under acidic or basic conditions . The resulting oxadiazole intermediate is then coupled with a fluorophenyl-substituted isoquinolinone precursor through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.
Materials Science: Its heterocyclic framework can be utilized in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Fluorophenyl Isoquinolinones: These compounds share structural similarities with 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one and can exhibit similar pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-2-31-22-10-6-5-9-20(22)23-27-24(32-28-23)21-15-29(17-13-11-16(26)12-14-17)25(30)19-8-4-3-7-18(19)21/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFMDGMZQCRXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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